Cas no 1016496-17-5 ((5-bromo-2-fluorophenyl)methyl(propyl)amine)

(5-Bromo-2-fluorophenyl)methyl(propyl)amine is a halogenated aromatic amine compound featuring both bromine and fluorine substituents on the phenyl ring, coupled with a propylamino-methyl functional group. This structure offers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine substituent modulates lipophilicity and metabolic stability. The propylamine side chain provides flexibility for further derivatization. Its crystalline form ensures high purity (>97% by HPLC), with stability under inert conditions. The compound's balanced polarity (logP ~2.3) optimizes solubility in common organic solvents (DCM, THF, EtOAc), facilitating downstream reactions. NMR (¹H, ¹³C, ¹⁹F) and LC-MS data are typically provided for quality verification.
(5-bromo-2-fluorophenyl)methyl(propyl)amine structure
1016496-17-5 structure
Product Name:(5-bromo-2-fluorophenyl)methyl(propyl)amine
CAS No:1016496-17-5
MF:C10H13BrFN
MW:246.119325399399
CID:2623170
PubChem ID:24689468
Update Time:2025-07-02

(5-bromo-2-fluorophenyl)methyl(propyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-[(5-bromo-2-fluorophenyl)methyl]propan-1-amine
    • 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene;
    • 4-BroMo-1-fluoro-2-(propylaMinoMethyl)benzene
    • (5-bromo-2-fluorophenyl)methyl(propyl)amine
    • DTXSID60640724
    • [(5-BROMO-2-FLUOROPHENYL)METHYL](PROPYL)AMINE
    • EN300-168643
    • 1016496-17-5
    • BS-19104
    • SB76898
    • MFCD09927562
    • AKOS000167706
    • Benzenemethanamine, 5-bromo-2-fluoro-N-propyl-
    • SCHEMBL13535945
    • Inchi: 1S/C10H13BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
    • InChI Key: WFBLDEADLRETSL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CNCCC)F

Computed Properties

  • Exact Mass: 245.02200
  • Monoisotopic Mass: 245.02154Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.47870

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Additional information on (5-bromo-2-fluorophenyl)methyl(propyl)amine

Research Brief on (5-Bromo-2-fluorophenyl)methyl(propyl)amine (CAS: 1016496-17-5): Recent Advances and Applications

The compound (5-bromo-2-fluorophenyl)methyl(propyl)amine (CAS: 1016496-17-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This secondary amine derivative, featuring both bromo and fluoro substituents on its aromatic ring, demonstrates unique physicochemical properties that make it valuable for drug discovery and development. Recent studies have focused on its potential as a building block for novel bioactive molecules, particularly in central nervous system (CNS) targeting compounds.

Structural analysis reveals that the electron-withdrawing effects of both bromine and fluorine substituents significantly influence the compound's electronic distribution and binding characteristics. The propylamine side chain provides flexibility for structural modifications, making this scaffold particularly versatile for medicinal chemistry applications. Density functional theory (DFT) calculations published in 2023 have provided detailed insights into its conformational preferences and molecular electrostatic potential.

In pharmacological research, (5-bromo-2-fluorophenyl)methyl(propyl)amine has shown promise as a precursor for serotonin receptor modulators. A 2024 study in the Journal of Medicinal Chemistry demonstrated its incorporation into novel 5-HT2A receptor ligands with improved selectivity profiles. The bromine atom at the 5-position appears crucial for receptor binding affinity, while the fluorine at the 2-position enhances metabolic stability.

The compound's synthetic utility has been expanded through recent methodological developments. A 2023 publication in Organic Letters described an efficient copper-catalyzed coupling protocol that enables late-stage functionalization of the aromatic ring, significantly broadening the scope for structural diversification. This advance has facilitated the creation of focused libraries for structure-activity relationship studies.

Analytical characterization of 1016496-17-5 has benefited from advancements in mass spectrometry techniques. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) methods have been developed specifically for this compound and its derivatives, enabling precise quantification in complex biological matrices. These methods are proving invaluable for pharmacokinetic studies of related drug candidates.

Recent safety evaluations indicate that (5-bromo-2-fluorophenyl)methyl(propyl)amine shows favorable toxicological profiles in preliminary studies. In vitro assays demonstrate moderate CYP450 inhibition potential, suggesting manageable drug-drug interaction risks. However, researchers note that the bromine substituent may require careful consideration in terms of potential reactive metabolite formation.

The compound's applications extend beyond pharmaceuticals, with emerging uses in chemical biology probes. A 2024 study utilized 1016496-17-5 as the core structure for developing fluorescent tags for neurotransmitter imaging. The bromine atom serves as an effective heavy atom for phosphorescence enhancement, while the fluorine allows for 19F NMR applications.

Current research directions include exploring the compound's potential in positron emission tomography (PET) tracer development, where the fluorine-18 isotopologue could serve as a valuable imaging agent. Several research groups are actively investigating routes for efficient 18F incorporation while maintaining the crucial pharmacological properties of the parent structure.

In conclusion, (5-bromo-2-fluorophenyl)methyl(propyl)amine represents a versatile scaffold with growing importance in medicinal chemistry and chemical biology. Its unique combination of substituents offers multiple avenues for structural optimization, while recent synthetic and analytical advancements have significantly enhanced its utility. Continued research is expected to yield novel therapeutic candidates and research tools based on this promising molecular framework.

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